molecular formula C16H19N3O4 B2588698 2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide CAS No. 1169977-00-7

2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Cat. No. B2588698
M. Wt: 317.345
InChI Key: CKSPWPUYLCRHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide, also known as JNJ-5207852, is a small molecule inhibitor that has been studied for its potential therapeutic effects on various diseases.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Studies have elucidated the mechanisms underlying the antioxidant capacity of compounds with complex structures, including those related to benzamide derivatives. One example involves the ABTS/PP decolorization assay, which is used to assess the antioxidant capacity of various substances, including phenolic compounds. This review explains the reaction pathways involved in the assay, highlighting the formation of coupling adducts and oxidative degradation products. It points out the specificity and relevance of these reactions for certain antioxidants, suggesting a nuanced understanding of how similar compounds might interact with radicals (Ilyasov et al., 2020).

Synthetic Applications and Biological Activities

Research into benzoxazines, a class of compounds related to the query compound, has revealed their versatility in synthesis and broad spectrum of biological activities. Benzoxazine derivatives have been noted for their anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer activities. This review underscores the importance of the benzoxazine scaffold in medicinal chemistry, suggesting that derivatives of the query compound could potentially exhibit similar pharmacological properties (Tang et al., 2022).

Mechanisms of β-O-4 Bond Cleavage

In the context of lignin degradation, research has focused on the mechanisms of β-O-4 bond cleavage, a reaction relevant to the structural modification of complex organic compounds, including those related to the query compound. The review discusses different reaction mechanisms involved in the acidolysis of lignin model compounds, providing insights into the chemical behavior of benzene ring-containing compounds under various conditions (Yokoyama, 2015).

Development of New Therapeutics

The development of new therapeutics, such as Macozinone for tuberculosis treatment, highlights the process of discovering and optimizing compounds with specific biological targets. This review outlines the journey of Macozinone from its discovery through clinical trials, emphasizing the importance of structural optimization in developing effective drugs. The targeted approach and optimization strategies discussed could be relevant for modifying and enhancing the biological activities of compounds structurally related to the query compound (Makarov & Mikušová, 2020).

properties

IUPAC Name

2,3-dimethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-22-13-7-3-6-12(15(13)23-2)16(21)17-9-5-11-19-14(20)8-4-10-18-19/h3-4,6-8,10H,5,9,11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSPWPUYLCRHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

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